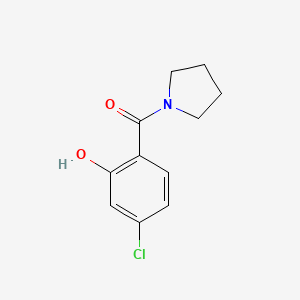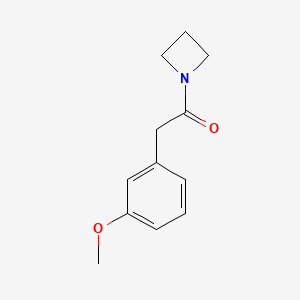
1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the family of ketones. It is also known as AZME or 4-Methoxyphenacylazetidine-2-one. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. It has also been found to bind to the benzodiazepine site of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Moreover, it has also been reported to have sedative and anxiolytic effects. In a study conducted on mice, it was found that this compound can reduce anxiety-like behavior and increase the duration of sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potential as a lead compound for the development of new drugs. It has shown promising results in various preclinical studies, making it a good candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone. One of the areas of interest is the development of new drugs based on this compound. It has shown potential as an anti-cancer and anti-inflammatory agent, and further research can lead to the discovery of new drugs with improved efficacy and safety profiles. Moreover, more studies are needed to understand the exact mechanism of action of this compound and its potential for use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone can be achieved through various methods. One of the most common methods is the reaction of 4-methoxyphenacyl chloride with azetidine in the presence of a base. This reaction results in the formation of this compound with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(4-methoxyphenyl)ethanone has shown potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the growth of cancer cells. In a recent study, it was found that this compound can inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis. Moreover, it has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, it was found that this compound can reduce the level of pro-inflammatory cytokines in the blood.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-5-3-10(4-6-11)9-12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOIASHAOPYZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)

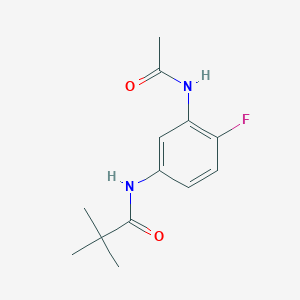


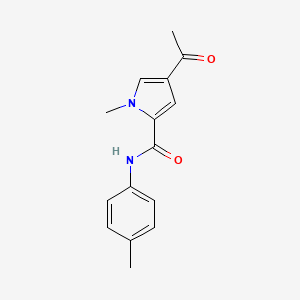

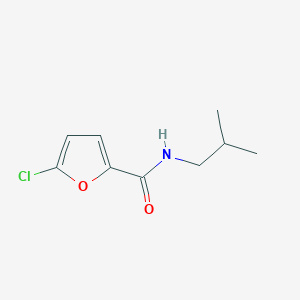
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
